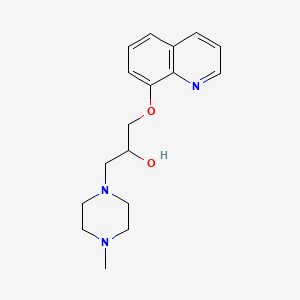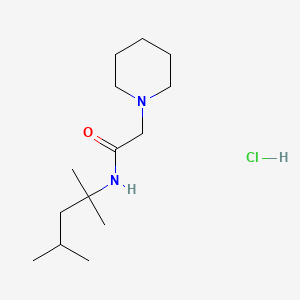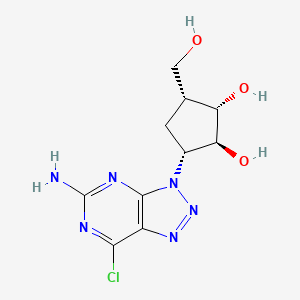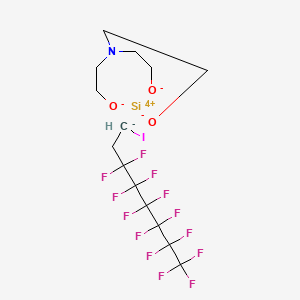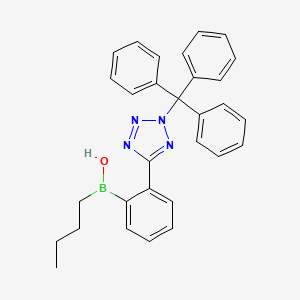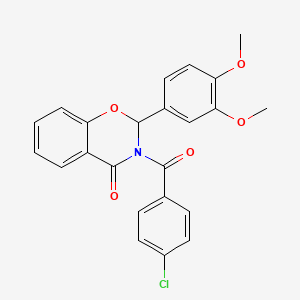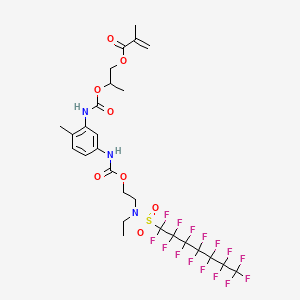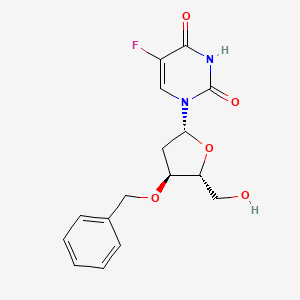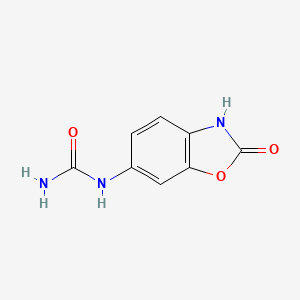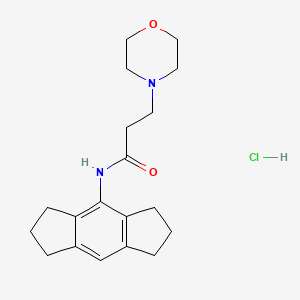
4-Morpholinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride is a complex organic compound belonging to the class of indanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride involves multiple steps, starting from the appropriate indane derivative. The key steps typically include:
Formation of the Indane Core: This involves cyclization reactions to form the hexahydro-s-indacen structure.
Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine group is introduced.
Formation of the Propanamide Linkage: This involves amide bond formation through condensation reactions.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain proteins and enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit the NLRP3 inflammasome, a protein complex involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: Another indane derivative with similar structural features.
N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide: A related compound with a different functional group.
Uniqueness
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate the NLRP3 inflammasome sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
85564-99-4 |
|---|---|
Fórmula molecular |
C19H27ClN2O2 |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c22-18(7-8-21-9-11-23-12-10-21)20-19-16-5-1-3-14(16)13-15-4-2-6-17(15)19;/h13H,1-12H2,(H,20,22);1H |
Clave InChI |
CHKXPJFFBCVAQF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)CCN4CCOCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



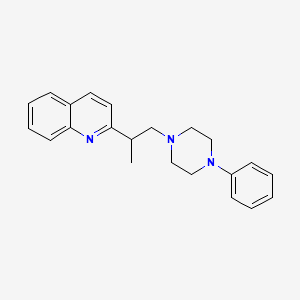

![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
